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Belinostat at a Glance

e Approval & Indication: Belinostat is a histone deacetylase (HDAC) inhibitor approved by the US
FDA in 2014 for the treatment of patients with relapsed or refractory PTCL. This was an accelerated
approval based on the results of the pivotal BELIEF trial [1] [2] [3].

e Mechanism of Action: Belinostat is a pan-HDAC inhibitor. It broadly inhibits zinc-dependent
HDAC enzymes (Class I, Il, and V), which leads to hyperacetylation of histones and non-histone

proteins. This process can cause cell cycle arrest and apoptosis (programmed cell death) in
malignant cells [1] [3].

e Dosage & Administration: The approved regimen is 1000 mg/m? administered intravenously over 30
minutes on days 1 to 5 of a 21-day cycle. Treatment continues until disease progression or
unacceptable toxicity occurs [4] [5] [2].

The following diagram illustrates the drug's mechanism of action and the basic treatment workflow from the

BELIEF trial.
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Efficacy Comparison with Other Approved Agents

The table below summarizes the efficacy outcomes of belinostat from the BELIEF trial alongside other

drugs approved for relapsed or refractory PTCL at the time of the trial.

Median
. . Overall Complete .
Pivotal Patient Duration of
Drug (Class) . . Response Response
Trial Population Response
Rate (ORR) (CR) Rate
(DOR)
Belinostat (HDAC BELIEF R/R PTCL 25.8% 10.8% 13.6 months
inhibitor) (N=120) (all comers)
(2]
Belinostat (AITL BELIEF R/R AITL 45.5% 18% 13.6 months
Subgroup) (n=22) [4]
Pralatrexate [1] R/R PTCL 29% 11% Not fully
(Folate antagonist) specified in
results
Romidepsin [1] R/R PTCL 25% - 38% 18% (in trial Not fully
(HDAC inhibitor) showing 38% specified in
ORR) results
Brentuximab [1] R/R 86% 57% Not fully
Vedotin (Antibody- Systemic specified in
drug conjugate) ALCL results

The BELIEF trial was an international, single-arm, open-label Phase II study [2] [6].

¢ Patient Population: Enrolled 129 patients with a median of 2 prior systemic therapies. The most
common subtype was PTCL-not otherwise specified (PTCL-NOS, 64.2%), followed by
Angioimmunoblastic T-cell Lymphoma (AITL, 18.3%) [2].
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e Primary Endpoint: The primary endpoint was ORR as assessed by an independent review
committee using International Working Group criteria [2].

e Key Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival
(PFS), and Overall Survival (OS). The median PFS was 1.6 months and median OS was 7.9 months
for the entire cohort [2].

Safety and Tolerability Profile

The management of adverse events is crucial, and the BELIEF trial provided a detailed safety profile for

belinostat. The most common grade 3/4 adverse events are listed below [2] [5].

Adverse Event

Incidence (Grade
3/4)

Management Recommendations

Anemia

Thrombocytopenia

Neutropenia

Dyspnea

Fatigue

Nausea / Vomiting

Hepatotoxicity

10.8%

7.0%

6.2%

6.2%

Common, but lower
grade 3/4

Common, but lower
grade 3/4

Monitor for potential

Monitor blood counts weekly; may require dose
modification [5].

Monitor blood counts weekly; may require dose
modification [5].

Monitor blood counts weekly; may require dose
modification [5].

Evaluate for underlying cause [2].

Manage supportively; was a dose-limiting toxicity in
Phase | [5] [1].

Prophylactic use of antiemetics is recommended [5].

Monitor liver function tests before each cycle; interrupt or
discontinue based on severity [5].

Key Considerations for Clinical Practice
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e Activity in AITL: The subgroup analysis of 22 patients with AITL showed a notably higher ORR of
45.5%, suggesting that belinostat may be a particularly effective option for this specific PTCL
subtype [4].

¢ Bridge to Transplant: In the BELIEF trial, 12 out of 129 enrolled patients were able to undergo stem-

cell transplantation after belinostat monotherapy, highlighting its potential role in reducing disease
burden to enable curative-intent consolidative therapy [2].

e Favorable Hematologic Profile: Compared to some other agents in this setting, belinostat
demonstrated relatively low rates of severe hematologic toxicity, which can be an important
consideration for heavily pretreated patients [2] [3].

¢ Important Safety Warnings: The prescribing information carries warnings for thrombocytopenia,
leukopenia, and anemia; serious infections; hepatotoxicity; and tumor lysis syndrome. Dose

reductions are recommended in patients homozygous for the UGT1A1*28 allele due to reduced drug

clearance [5].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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